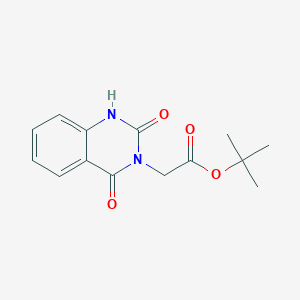

![molecular formula C21H20N4O2S B3208730 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide CAS No. 1052666-61-1](/img/structure/B3208730.png)

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide

Overview

Description

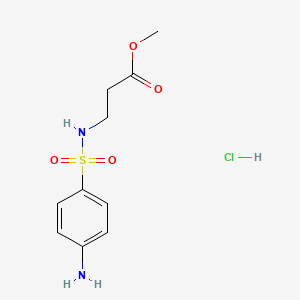

“2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide” is a compound that has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These two enzymes play crucial roles in cell proliferation, survival, differentiation, and migration .

Synthesis Analysis

The compound was synthesized as part of a novel design approach for cancer drug development . The approach involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The synthesized compounds showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of this compound is designed to interact with both PI3K and HDAC . The 2,3-dihydroimidazo[1,2-c]quinazoline moiety of the compound may bind to the HDAC surface as the surface recognition capping group .Chemical Reactions Analysis

The compound is designed to inhibit the activities of PI3K and HDAC, which are key enzymes in cellular signaling networks . By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting these signaling networks .Scientific Research Applications

Antimicrobial Applications

The compound’s unique structure makes it a potential candidate for combating microbial infections. Researchers have investigated its efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Further studies are needed to explore its mechanism of action and optimize its antimicrobial properties.

Cancer Research

Given its sulfamoylphenyl moiety, this compound might play a role in cancer therapy. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Investigating its interactions with specific cancer-related proteins could reveal novel therapeutic targets .

Immunomodulation

Imidazoquinazoline derivatives, like our compound, have shown immunomodulatory effects. They can activate immune responses by interacting with Toll-like receptors (TLRs). Understanding how this compound affects immune cells could lead to applications in immunotherapy or vaccine adjuvants .

Anti-Inflammatory Properties

The thio-substituted imidazoquinazoline scaffold suggests potential anti-inflammatory activity. Researchers have explored its effects on inflammatory pathways, including cytokine production and NF-κB signaling. Investigating its impact on specific inflammatory diseases could be valuable .

Neurological Disorders

The compound’s unique structure may interact with neural receptors or enzymes. Researchers could explore its potential in treating neurodegenerative diseases, such as Alzheimer’s or Parkinson’s, by modulating relevant pathways .

Cardiovascular Applications

Given its diverse pharmacophores, this compound might influence cardiovascular health. Researchers could investigate its effects on blood vessels, platelet aggregation, or cardiac function .

Metabolic Disorders

The compound’s phenylacetamide group suggests metabolic implications. Researchers could explore its effects on metabolic pathways, insulin sensitivity, or lipid metabolism .

Chemical Biology and Drug Discovery

Understanding the compound’s interactions with cellular targets could aid drug discovery. Researchers might use it as a starting point for designing novel analogs with improved properties .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound belongs to the class of quinazolines , which are known to interact with a variety of biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. Imidazole-containing compounds, which this compound is a part of, are known for their broad range of chemical and biological properties . They have been shown to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the diverse biological activities of imidazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by imidazole-containing compounds , it is likely that this compound has multiple effects at the molecular and cellular level.

properties

IUPAC Name |

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)18-20(27)25-19(24-18)15-10-6-7-11-16(15)23-21(25)28-12-17(26)22-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDFUACREUWHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride](/img/structure/B3208664.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3208703.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-dimethylphenyl)butanamide](/img/structure/B3208721.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)butanamide](/img/structure/B3208728.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B3208749.png)

![N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B3208753.png)

![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208754.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208757.png)